molecular formula C19H18Cl2N2O2 B299934 3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Katalognummer B299934
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: GYZJCEQKRMONMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, ischemia, and epilepsy.

Wirkmechanismus

DPCPX is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in the regulation of neuronal activity. The adenosine A1 receptor is primarily located in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX binds to the adenosine A1 receptor and blocks the binding of adenosine, leading to a reduction in the inhibitory effects of adenosine on neuronal activity.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that plays an important role in motor function. In addition, DPCPX has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It is also a potent antagonist, which allows for effective inhibition of the receptor. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.

Zukünftige Richtungen

There are several future directions for research on DPCPX. One area of research is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of research is the investigation of the potential therapeutic applications of DPCPX in other diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of new delivery methods for DPCPX, such as nanoparticles or liposomes, may improve its solubility and duration of action.

Synthesemethoden

The synthesis of DPCPX was first reported by Daly and colleagues in 1983. The method involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1-piperidinylcarbonyl)aniline in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure DPCPX.

Wissenschaftliche Forschungsanwendungen

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons and improves motor function. DPCPX has also been shown to have neuroprotective effects in animal models of ischemia, where it reduces the infarct size and improves neurological function. In addition, DPCPX has been shown to have anticonvulsant effects in animal models of epilepsy, where it reduces the frequency and severity of seizures.

Eigenschaften

Produktname

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Molekularformel

C19H18Cl2N2O2

Molekulargewicht

377.3 g/mol

IUPAC-Name

3,4-dichloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-9-8-13(12-16(15)21)18(24)22-17-7-3-2-6-14(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)

InChI-Schlüssel

GYZJCEQKRMONMJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.